Boc-6-chloro-D-tryptophan
Description
Significance of Tryptophan Derivatives in Chemical Biology
Tryptophan, one of the twenty standard amino acids, is unique due to its indole (B1671886) side chain, which imparts distinct structural and functional properties to proteins. nih.gov Derivatives of tryptophan, both naturally occurring and synthetic, are of profound interest in chemical biology. They serve as precursors for a multitude of bioactive molecules, including neurotransmitters and hormones. nih.govontosight.ai In a research context, tryptophan analogues are invaluable as building blocks for creating new drugs and as probes to investigate the intricacies of biological systems. acs.org The modification of the tryptophan structure can alter its interactions with enzymes and other proteins, providing insights into metabolic pathways and protein function. ontosight.aiiris-biotech.de
The Unique Role of Halogenated Tryptophans in Research
The introduction of halogen atoms, such as chlorine, onto the tryptophan scaffold creates derivatives with altered physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions. mdpi.com This makes halogenated tryptophans powerful tools for modulating the biological activity of peptides and proteins. encyclopedia.pub Specifically, the position of the halogen atom on the indole ring is crucial. For instance, 6-chlorotryptophan has been investigated for its potential to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in various diseases. The ability to site-specifically incorporate halogenated tryptophans into proteins allows researchers to finely tune protein structure and function, opening new avenues for protein engineering and the development of novel therapeutics. researchgate.netnih.govnih.gov
Importance of the Boc-Protecting Group in Amino Acid and Peptide Synthesis
The synthesis of peptides requires a strategic approach to control the formation of peptide bonds. This is achieved through the use of protecting groups, which temporarily block reactive functional groups on amino acids. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino terminus of amino acids. americanpeptidesociety.org It is stable under many reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com This acid-lability is a key feature of the Boc strategy in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. americanpeptidesociety.orgchempep.com While other protecting groups like Fmoc have gained popularity, Boc chemistry remains advantageous for the synthesis of certain complex or non-natural peptides. thermofisher.comnih.gov The Boc group prevents unwanted side reactions during peptide chain elongation, ensuring the precise assembly of the desired amino acid sequence. americanpeptidesociety.org
Overview of Academic Research Trajectories for Boc-6-chloro-D-tryptophan
This compound is primarily utilized as a specialized building block in the synthesis of peptides and other complex organic molecules. Its D-configuration is of particular interest as peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation, a desirable property for therapeutic peptides. The presence of the 6-chloro substituent allows for the exploration of structure-activity relationships, where researchers can assess the impact of this specific halogenation on the biological properties of the final compound. Academic research involving this compound often focuses on the design and synthesis of novel peptide-based drugs, including enzyme inhibitors and receptor agonists or antagonists. The compound serves as a critical starting material for constructing these molecules with tailored properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1217738-82-3 |
| Linear Formula | C16H19ClN2O4 |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid |
| InChI Key | QIUZGOVYNVWFFN-CYBMUJFWSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Boc 6 Chloro D Tryptophan As a Chiral Building Block in Advanced Synthesis
Utilization in Chiral Pool Synthesis for Stereoselective Transformations
Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure compounds, such as amino acids, as starting materials to impart chirality to newly synthesized molecules. Boc-6-chloro-D-tryptophan, with its defined D-configuration at the α-carbon, is an excellent candidate for this approach. The inherent chirality of this building block can be effectively transferred to target molecules, obviating the need for asymmetric induction steps and ensuring high enantiomeric purity.
The Boc (tert-butyloxycarbonyl) protecting group on the α-amino function and the chloro substituent on the indole (B1671886) ring play crucial roles in modulating the reactivity and stability of the molecule during synthetic transformations. The Boc group, while robust under many reaction conditions, can be readily removed under acidic conditions, allowing for further functionalization of the amino group. The 6-chloro substituent influences the electronic properties of the indole ring and can serve as a handle for further modifications through cross-coupling reactions or other transformations.
While specific, large-scale industrial applications directly starting from this compound in chiral pool synthesis are not extensively documented in publicly available literature, the principles of this strategy are well-established. The use of analogous chiral amino acids in the synthesis of complex natural products and pharmaceuticals underscores the potential of this compound for similar applications. For instance, the chirality of tryptophan itself has been instrumental in creating new stereocenters in indole systems during the synthesis of various natural products.
Role in the Stereoselective Synthesis of Enantiomerically Pure Compounds
The D-configuration of this compound makes it a particularly valuable starting material for the synthesis of non-natural peptides and other biologically active molecules where the D-amino acid is a key structural feature. The stereocenter of the amino acid can direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure products.
A notable, albeit indirect, application highlighting the importance of stereochemically pure tryptophan derivatives is in the synthesis of pharmaceuticals. While not a direct use of the 6-chloro derivative, the synthesis of drugs like tasimelteon, used for non-24-hour sleep-wake disorder, relies on intermediates with a defined stereocenter that can be conceptually linked to chiral amino acid precursors. The synthesis of such molecules often involves asymmetric methods to establish the required stereochemistry, a role that a chiral building block like this compound could fulfill, thereby simplifying the synthetic route.
The stereoselective synthesis of constrained tryptophan analogues is another area where this chiral building block can be employed. By incorporating the rigid structure of this compound into a larger framework, chemists can create peptides and other molecules with specific conformations, which is crucial for their biological activity.
Precursor in Organic Synthesis for Diverse Chemical Entities
This compound serves as a versatile precursor for the synthesis of a wide range of chemical entities, leveraging the reactivity of both the amino acid backbone and the substituted indole side chain.
Synthesis of Substituted Indole Systems with Defined Stereochemistry
The 6-chloro-substituted indole ring of this compound provides a strategic point for further functionalization. The chloro group can be a site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents at the 6-position of the indole ring, including alkyl, aryl, and heteroaryl groups.
The key advantage of using this compound in these syntheses is the preservation of the D-stereocenter. This allows for the creation of a library of 6-substituted D-tryptophan derivatives with high enantiomeric purity. These derivatives are valuable intermediates in drug discovery and development, as the nature of the substituent on the indole ring can significantly impact the biological activity of the final compound.
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-D-tryptophan derivative |
| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-D-tryptophan derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-D-tryptophan derivative |
Elaboration into Complex Natural Product Scaffolds and Analogs
The structural motif of tryptophan is a common feature in a vast array of complex natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. Halogenated tryptophans are also found in nature and are important intermediates in the biosynthesis of some of these compounds. nih.gov
This compound can serve as a key starting material for the synthesis of chlorinated indole alkaloids or their non-natural analogues. The chloro substituent can be a key feature of the target molecule or can be used as a directing group or a reactive handle for further chemical transformations.
For example, the synthesis of complex polycyclic indole alkaloids often involves the formation of new rings fused to the indole core. The presence of the chloro group can influence the regioselectivity of these cyclization reactions. Furthermore, the D-configuration of the amino acid backbone is crucial for establishing the correct stereochemistry in the final natural product or its analogue.
While specific total syntheses of complex natural products starting directly from this compound are not prominently featured in the literature, the utility of halogenated tryptophan derivatives in the synthesis of bioactive compounds is well-recognized. The development of synthetic routes to halogenated natural products is an active area of research, and chiral building blocks like this compound are poised to play a significant role in these endeavors.
Boc 6 Chloro D Tryptophan in Advanced Medicinal Chemistry and Peptide Science Research
Incorporation into Peptide and Peptidomimetic Structures
The strategic incorporation of Boc-6-chloro-D-tryptophan into peptide sequences is a key method for developing novel therapeutic and research agents. The halogenated indole (B1671886) side chain can introduce beneficial properties such as increased hydrophobicity, enhanced metabolic stability, and novel molecular interactions.
The synthesis of peptides containing halogenated tryptophans can be achieved through both chemical and enzymatic methods. The chemical approach typically involves the use of pre-synthesized, protected amino acid derivatives like this compound in solid-phase peptide synthesis (SPPS). asm.orgnih.gov This allows for precise, site-specific incorporation of the modified residue into a growing peptide chain.
Alternatively, enzymatic methods are gaining prominence for the halogenation of tryptophan residues. Flavin-dependent halogenases (FDHs) can introduce halogen atoms with high regioselectivity at various positions on the indole ring (C5, C6, or C7) under mild, aqueous conditions. acs.orgnih.gov For instance, the halogenase Thal is known to catalyze halogenation at the C6 position. acs.org While many FDHs act on the free amino acid, some have been engineered or discovered to halogenate tryptophan residues within a peptide sequence, offering a route for post-translational modification. nih.govsemanticscholar.orgbiorxiv.orgmdpi.com These enzymatic strategies provide a complementary approach to chemical synthesis for creating diverse halogenated peptides. acs.org
Macrocyclization is a widely used strategy in drug discovery to enhance the stability, selectivity, and binding affinity of peptides by reducing their conformational flexibility. nih.gov this compound can be incorporated into these cyclic structures to further refine their properties. The synthesis of such macrocycles often involves assembling a linear peptide precursor on a solid support, followed by an on-resin or solution-phase cyclization step. nih.govresearchgate.net
A notable example of constrained peptides containing halogenated tryptophans is the class of lasso peptides. These are ribosomally synthesized and post-translationally modified peptides with a unique "threaded" structure. Recently, a lasso peptide named chlorolassin, which contains two 5-chloro-tryptophan modifications, was identified through bioinformatics. nih.gov The synthesis and study of such complex, constrained scaffolds, including those with 6-chlorotryptophan, are of significant interest for developing potent and highly stable therapeutic agents. nih.gov The incorporation of halogenated residues can influence the folding and final conformation of these intricate structures.
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides containing non-canonical amino acids. asm.org The use of this compound is fully compatible with the Boc/Bzl protection scheme for SPPS. sigmaaldrich.com
The typical Boc-SPPS cycle involves the following steps:
Attachment: The C-terminal amino acid is anchored to an insoluble resin support.
Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, commonly trifluoroacetic acid (TFA).
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine.
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the N-terminus of the growing peptide chain.
Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.
Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. asm.orgsigmaaldrich.com
A critical consideration when using tryptophan derivatives in Boc-SPPS is the potential for side reactions involving the indole ring. However, the use of scavengers during the final cleavage step can mitigate these issues. The Boc chemistry approach provides a robust and efficient pathway for the routine synthesis of peptides containing this compound.
Structure-Activity Relationship (SAR) Studies of Functionalized Tryptophan Analogs
The substitution of natural amino acids with functionalized analogs like 6-chloro-D-tryptophan is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering the structure of a peptide and observing the effects on its biological activity, researchers can elucidate the key interactions responsible for its function and design more potent and selective molecules. nih.gov
The introduction of a halogen atom onto the tryptophan indole ring can significantly impact a peptide's interaction with its biological target. The position and nature of the halogen are crucial. For instance, studies on RGD peptides, which target integrin receptors, have shown that incorporating halotryptophans can increase affinity and selectivity. acs.org
Specifically, the introduction of a chloro-substituent at the C6 position was found to provide highly selective ligands for the αvβ3 integrin over the α5β1 integrin. acs.org This enhanced selectivity is attributed to a combination of factors, including increased hydrophobicity and the potential for the chlorine atom to participate in halogen bonding—a noncovalent interaction between the halogen and an electron-rich atom on the receptor.
The table below summarizes findings from a study on RGD peptides, illustrating the impact of different tryptophan analogs on integrin receptor affinity.
| Compound | Tryptophan Analog | IC50 (αvβ3) [nM] | IC50 (α5β1) [nM] | Selectivity (α5β1/αvβ3) |
|---|---|---|---|---|
| Reference Peptide | L-Tryptophan | 140 | 150 | 1.1 |
| Peptide 1 | 6-Chloro-L-Tryptophan | 32 | 1100 | 34.4 |
| Peptide 2 | 7-Chloro-L-Tryptophan | 25 | 420 | 16.8 |
| Peptide 3 | 6-Bromo-L-Tryptophan | 41 | 1500 | 36.6 |
| Peptide 4 | 7-Bromo-L-Tryptophan | 26 | 500 | 19.2 |
Data adapted from reference acs.org. Lower IC50 values indicate higher affinity. Higher selectivity values indicate greater preference for the αvβ3 integrin.
The conformation of a peptide is a critical determinant of its biological activity. The incorporation of a bulky and electronegative substituent like chlorine on the D-tryptophan side chain can impose significant conformational constraints on the peptide backbone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, are powerful tools for analyzing these structural changes in solution. nih.govnyu.edu
NMR studies on chlorolassin, a peptide containing two 5-Cl-Trp residues, revealed that the two chlorinated indole rings are in close proximity, creating a V-shaped structure. nih.gov This demonstrates how halogenated tryptophans can induce specific, well-defined three-dimensional arrangements. The steric bulk of the chlorine atom at the 6-position of the indole ring in this compound can restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds of the side chain (χ1 and χ2 dihedral angles). This, in turn, can influence the allowable backbone dihedral angles (φ and ψ), potentially favoring specific secondary structures like β-turns or helical motifs and pre-organizing the peptide into a conformation that is optimal for receptor binding.
Utilization in Enzyme Mechanism and Substrate Specificity Studies
This compound is a synthetically modified amino acid that serves as a valuable tool in biochemical and medicinal chemistry research. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chlorine atom at the 6th position of the indole ring, and a D-enantiomeric configuration, allows researchers to probe the intricate workings of enzymes that interact with tryptophan.
Probing Tryptophan-Utilizing Enzymes and Their Catalytic Mechanisms
The specific placement of a chlorine atom on the tryptophan indole ring makes this compound an effective probe for investigating the active sites and catalytic mechanisms of tryptophan-utilizing enzymes. researchgate.net Halogenation can significantly alter the electronic properties of the amino acid, providing insights into enzyme-substrate interactions. nih.gov
Flavin-dependent tryptophan halogenases are a key class of enzymes studied using such analogs. nih.gov These enzymes catalyze the regioselective halogenation of tryptophan and are crucial in the biosynthesis of many natural products. manchester.ac.uk By introducing substrates like 6-chloro-tryptophan, researchers can explore the structural features that dictate the enzyme's regioselectivity—why it modifies a specific position on the indole ring. nih.gov For instance, structural studies of tryptophan halogenases have revealed that the enzyme's active site binds and orients the tryptophan substrate in a precise manner, exposing only a specific carbon atom (e.g., C5, C6, or C7) to the reactive halogenating species. nih.gov Using an already-chlorinated substrate can help define the limits of the active site pocket and its tolerance for modified substrates.
The D-configuration of this compound is particularly useful for examining the stereospecificity of enzymes. Most enzymes are highly selective for L-amino acids. Introducing a D-amino acid can help determine the stringency of this selectivity. Some enzymes, particularly those from bacteria or those involved in non-ribosomal peptide synthesis, may exhibit a broader stereochemical tolerance. Using D-amino acid analogs helps to identify and characterize these enzymes, which is valuable for synthetic biology and the production of novel peptides. nih.gov
Table 1: Probing Tryptophan Halogenase Regioselectivity
| Enzyme Class | Natural Substrate | Analog Used for Probing | Key Mechanistic Insight |
|---|---|---|---|
| Tryptophan 7-halogenase (e.g., RebH, PrnA) | L-Tryptophan | 5-chloro-tryptophan, 6-chloro-tryptophan | Confirms the precise positioning of the substrate in the active site, preventing halogenation at already modified positions. rsc.orgnih.gov |
| Tryptophan 6-halogenase (e.g., Thal) | L-Tryptophan | D-Tryptophan containing peptides | Demonstrates that some halogenases can accept D-amino acids, especially at the N-terminus of a peptide. nih.gov |
Exploration of Enzymatic Substrate Promiscuity and Biosynthetic Pathways
Substrate promiscuity is the ability of an enzyme to catalyze reactions on a range of different molecules besides its native substrate. This compound is an excellent tool for exploring this phenomenon in the biosynthetic pathways of complex natural products. Many valuable therapeutic compounds, such as the antibiotic rebeccamycin, are derived from halogenated tryptophan. researchgate.net
In a technique known as precursor-directed biosynthesis (or mutasynthesis), researchers feed modified building blocks like 6-chloro-D-tryptophan to microorganisms that produce a tryptophan-derived natural product. If the enzymes in the biosynthetic pathway are promiscuous, they may accept the chlorinated analog and incorporate it into the final molecular structure, creating a novel, "unnatural" natural product.
This approach serves two primary purposes:
Understanding Biosynthetic Logic: It reveals the flexibility and substrate tolerance of the enzymes in a given pathway. This knowledge is fundamental to understanding how nature creates complex molecules.
Generating Novel Compounds: It provides a direct route to creating new chemical entities. These novel halogenated analogs often exhibit altered or improved biological activities compared to the parent compound, making them valuable leads for drug discovery.
For example, the substrate promiscuity of non-ribosomal peptide synthetases (NRPSs) can be tested with analogs like this compound. These mega-enzymes are responsible for producing a vast array of peptide-based natural products. Determining whether their adenylation domains (which select and activate amino acids) can accept chlorinated tryptophan opens the door to generating novel chlorinated peptides with potentially enhanced properties, such as increased stability or target affinity.
Table 2: Application in Precursor-Directed Biosynthesis
| Biosynthetic Pathway | Producing Organism (Example) | Native Precursor | Fed Analog | Outcome |
|---|---|---|---|---|
| Pyrrolnitrin Biosynthesis | Pseudomonas fluorescens | L-Tryptophan | 6-chloro-tryptophan | Tests the specificity of the initial halogenase (PrnA) and downstream enzymes. |
| Rebeccamycin Biosynthesis | Lechevalieria aerocolonigenes | 7-chloro-L-tryptophan | 6-chloro-tryptophan | Explores the ability of the biosynthetic machinery to use a differently halogenated precursor. researchgate.net |
By leveraging the unique chemical features of this compound, scientists can effectively dissect enzyme mechanisms, map substrate specificity, and engineer biosynthetic pathways to produce novel molecules of therapeutic interest.
Advanced Analytical and Spectroscopic Characterization in Research of Boc 6 Chloro D Tryptophan and Its Derivatives
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating Boc-6-chloro-D-tryptophan from reaction impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for both purity assessment and the determination of enantiomeric excess.
The successful enantiomeric separation of halogenated tryptophan derivatives, including 6-chlorotryptophan, has been demonstrated using specialized chiral stationary phases (CSPs). nih.gov One effective approach involves the use of a Cinchona alkaloid-based zwitterionic CSP. nih.gov This type of stationary phase can efficiently separate the enantiomers of various monosubstituted tryptophan derivatives. For instance, the optical purity of synthesized 6-chloro-L-tryptophan was determined to be greater than 99.0% using a zwitterionic CSP with a mobile phase consisting of methanol (B129727)/H₂O (98/2) containing formic acid (FA) and diethylamine (B46881) (DEA) additives. nih.gov The selection of the appropriate CSP is crucial; phases like CHIROBIOTIC T and R have shown unique selectivity for N-blocked amino acids, including t-BOC derivatized forms. sigmaaldrich.com
Capillary Electrophoresis (CE) offers an alternative method for the chiral resolution of tryptophan derivatives, utilizing chiral selectors such as bovine serum albumin (BSA) and canine serum albumin (CSA) in the background electrolyte. nih.gov The choice of albumin species, pH, and temperature can significantly influence the stereoselectivity for different tryptophan derivatives. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) | nih.gov |
| Mobile Phase | Methanol/H₂O (98/2) with formic acid (25–75 mM) and diethylamine (20–50 mM) | nih.gov |
| Result | Efficient separation of enantiomers (α > 1.25), allowing for determination of optical purity (>99.0%) | nih.gov |
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are vital for confirming the molecular structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone methods for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For Boc-protected amino acids, characteristic signals confirm the presence and integrity of the tert-butyloxycarbonyl (Boc) group. mdpi.comresearchgate.net In ¹H NMR spectra, the nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm. mdpi.comresearchgate.net The chemical shifts of the protons on the indole (B1671886) ring and the amino acid backbone provide further structural confirmation. Temperature-dependent NMR studies can also reveal information about conformational dynamics in solution. researchgate.net
| Proton Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| Boc group (-C(CH₃)₃) | ~1.4 (singlet, 9H) | mdpi.comresearchgate.net |
| α-CH | ~4.2 - 4.6 (multiplet, 1H) | mdpi.com |
| β-CH₂ | ~3.3 - 3.5 (multiplet, 2H) | mdpi.com |
| Amide NH | Broad signal, often not observed or shifts depending on solvent and concentration | mdpi.com |
Biophysical Techniques for Molecular Interaction and Conformational Analysis (e.g., Surface Plasmon Resonance, Quartz Crystal Microbalance with Dissipation for Peptide Conjugates)
When this compound is incorporated into peptides, biophysical techniques are essential for studying how this modification affects peptide conformation and interactions with biological targets.
Surface Plasmon Resonance (SPR) SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. escholarship.orgnuvisan.com In a typical SPR experiment, a target molecule (e.g., a protein receptor) is immobilized on a sensor chip. A solution containing the peptide conjugate of this compound is then flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. escholarship.org This allows for the precise determination of binding kinetics (association rate, kₐ, and dissociation rate, kₑ) and affinity (dissociation constant, Kₑ). nuvisan.com SPR is invaluable for validating hits from screening campaigns and elucidating structure-activity relationships (SAR) for peptides containing modified amino acids. nuvisan.com
Quartz Crystal Microbalance with Dissipation (QCM-D) QCM-D is another surface-sensitive technique that measures changes in mass and viscoelastic properties of molecular layers adsorbed to a sensor surface. omicsonline.orgbiolinscientific.com It monitors the changes in resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal. omicsonline.org The frequency change relates to the adsorbed mass (including coupled water), while the dissipation change provides information about the rigidity or softness (viscoelasticity) of the adsorbed layer. biolinscientific.com
Computational and Theoretical Investigations of 6 Chloro D Tryptophan Systems
Quantum Chemical Calculations of Reactivity, Regioselectivity, and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in exploring the fundamental electronic properties of Boc-6-chloro-D-tryptophan. These methods can predict molecular orbitals, charge distributions, and various reactivity indices, which collectively govern the chemical behavior of the molecule.
Theoretical studies on similar halogenated aromatic compounds have shown that such substitutions can impact the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov
Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to model the electrophilic aromatic substitution reactions that are characteristic of indole (B1671886) rings. nih.govresearchgate.net These calculations can help predict the regioselectivity of further chemical modifications. For instance, the calculated distribution of electrostatic potential on the indole ring can indicate the most likely sites for electrophilic attack.
Table 1: Calculated Electronic Properties of a Model 6-Chlorotryptophan System
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar aromatic amino acids in computational studies.
Furthermore, quantum chemical methods are valuable in studying the properties of radical cations that may form from tryptophan derivatives. duke.edu Tryptophan is known to be susceptible to oxidation, and understanding the spin density distribution in the resulting radical cation is important for elucidating its role in various chemical and biological processes. duke.edu
Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis
The biological function and intermolecular interactions of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like this compound. nih.govresearchgate.net
The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen introduces significant steric hindrance, which influences the preferred conformations around the chiral center. acs.orgresearchgate.net Molecular mechanics force fields are employed to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the low-energy, stable conformations of the molecule.
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. nih.govresearchgate.netrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, offering insights into the flexibility and motions of different parts of the molecule. These simulations can reveal how the molecule samples different conformational states and the timescales of these transitions. For a molecule like this compound, MD simulations can elucidate the accessible range of dihedral angles for the amino acid backbone and the side chain, as well as the orientation of the Boc group.
Table 2: Representative Dihedral Angles from Conformational Analysis of a Boc-Protected Tryptophan Derivative
| Dihedral Angle | Description | Typical Range (degrees) |
| Φ (phi) | C'-N-Cα-C' | -160 to -50 |
| Ψ (psi) | N-Cα-C'-N | -60 to 160 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -80 to -40, 40 to 80, 160 to 200 |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | -120 to 120 |
Note: The values in this table are illustrative and represent typical ranges for amino acid dihedral angles. The specific preferred angles for this compound would be determined through detailed computational analysis.
The solvent environment plays a crucial role in determining the conformational preferences of a molecule. MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of the system and the investigation of solvent effects on the conformational equilibrium.
Prediction of Molecular Recognition, Binding Modes, and Enzyme-Substrate Interactions
Understanding how this compound interacts with biological targets, such as enzymes, is a key area where computational methods can provide valuable predictions. Molecular docking and more advanced simulation techniques like combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study these interactions. nih.govresearchgate.netunipa.itnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. For this compound, docking studies could be used to predict its binding mode within the active site of a target enzyme.
For instance, tryptophan halogenases are enzymes that catalyze the regioselective halogenation of tryptophan. nih.govnih.gov Computational studies of these enzymes have provided insights into the mechanism of chlorination. nih.govresearchgate.net QM/MM methods, which treat the chemically active region of the enzyme and substrate with a high level of quantum mechanical theory while the rest of the protein is described by a more computationally efficient molecular mechanics force field, are particularly powerful for studying enzymatic reactions. nih.govresearchgate.net
These studies can elucidate the specific interactions, such as hydrogen bonds and van der Waals contacts, that are crucial for substrate recognition and positioning within the active site. nih.govnih.gov The chlorine atom at the 6-position of this compound could potentially engage in specific halogen bonding interactions with the protein, influencing its binding affinity and orientation. The Boc protecting group would also have a significant impact on the binding mode, potentially occupying specific subpockets within the active site or making hydrophobic contacts.
Table 3: Potential Intermolecular Interactions in an Enzyme-Substrate Complex
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Groups on Enzyme |
| Hydrogen Bonding | Amide N-H, Carbonyl O of Boc group, Carboxyl group | Backbone carbonyls and amides, Polar side chains (e.g., Ser, Thr, Asn, Gln) |
| Hydrophobic Interactions | Indole ring, tert-butyl group of Boc | Nonpolar side chains (e.g., Leu, Ile, Val, Phe) |
| π-π Stacking | Indole ring | Aromatic side chains (e.g., Phe, Tyr, Trp) |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
By providing a detailed atomistic view of the enzyme-substrate complex, these computational investigations can help to rationalize experimental findings and guide the design of new molecules with desired biological activities.
Emerging Research Frontiers and Future Directions for Boc 6 Chloro D Tryptophan Studies
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of enantiomerically pure halogenated amino acids like Boc-6-chloro-D-tryptophan presents considerable challenges. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Consequently, a major frontier in this area is the development of more efficient, sustainable, and scalable synthetic routes.
Current research is actively exploring both enzymatic and chemo-enzymatic methods to address these challenges. Flavin-dependent halogenases, for instance, offer a green and highly regioselective approach to the halogenation of tryptophan and its derivatives. nih.gov These enzymes can be employed in whole-cell biotransformation systems, minimizing the need for complex purification steps and reducing chemical waste. nih.gov Furthermore, combining enzymatic halogenation with stereoinversion techniques, such as those using L-amino acid oxidases, can provide access to the desired D-enantiomer with high enantioselectivity from the more readily available L-tryptophan. acs.org
Another promising avenue is the refinement of asymmetric synthesis methodologies. The use of chiral auxiliaries, such as the Schöllkopf reagent, has proven effective in the stereoselective synthesis of various tryptophan analogues. nih.govacs.org Future research will likely focus on developing novel chiral catalysts that can facilitate the direct and enantioselective chlorination of the tryptophan indole (B1671886) ring, thereby streamlining the synthesis of this compound.
Table 1: Comparison of Synthetic Methodologies for Halogenated Tryptophans
| Methodology | Advantages | Challenges | Key Research Findings |
| Chemical Synthesis | Well-established, versatile for various substitutions. | Often requires harsh conditions, multiple steps, and can produce racemic mixtures. | Development of palladium-catalyzed C-H activation for direct olefination at the C4 position of tryptophan derivatives. acs.org |
| Enzymatic Synthesis | High regioselectivity and stereoselectivity, environmentally friendly. | Enzyme stability and cofactor regeneration can be problematic for large-scale production. | Engineered tryptophan halogenases enable the biosynthesis of 6-chloro-tryptophan in microbial hosts. nih.gov |
| Chemo-enzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions. | Requires careful optimization of reaction conditions to ensure compatibility between enzymatic and chemical steps. | One-pot combination of enzymatic halogenation and dynamic stereoinversion to produce D-halotryptophans. acs.org |
| Asymmetric Catalysis | Potential for high enantiomeric excess in a single step. | Development of suitable catalysts for regioselective halogenation of the indole ring is ongoing. | Use of Schöllkopf chiral auxiliaries for the asymmetric synthesis of novel fluorescent tryptophan analogues. nih.govacs.org |
Exploration of New Applications in Specialized Chemical Synthesis, Materials Science, and Agrochemistry
The unique electronic and steric properties conferred by the chlorine atom at the 6-position of the indole ring, combined with the chirality of the D-amino acid, make this compound a valuable building block for various applications beyond traditional peptide synthesis.
In specialized chemical synthesis , the Boc-protected amino group and the carboxylic acid moiety allow for its incorporation into complex molecular architectures. The chloro-substituent can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The introduction of a halogen atom can significantly influence the biological activity and metabolic stability of a molecule. nih.govnih.gov
In materials science , there is a growing interest in the self-assembly of peptides and amino acid derivatives to form novel biomaterials. acs.org The presence of the aromatic indole ring in tryptophan can lead to π-π stacking interactions, which are crucial for the formation of ordered nanostructures. acs.org The chloro-substituent in this compound can modulate these non-covalent interactions, potentially leading to materials with unique morphologies and properties, such as hydrogels or conductive polymers.
In agrochemistry , halogenated organic compounds play a significant role as active ingredients in pesticides and herbicides. researchgate.netgoogle.com Halogenated tryptophan derivatives, for example, have been investigated for their effects on plant root growth. researchgate.net this compound could serve as a precursor for the synthesis of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its uptake and transport in plants. nih.gov
Table 2: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Specialized Chemical Synthesis | Building block for novel heterocyclic compounds. | Chloro-substituent allows for further functionalization via cross-coupling reactions. |
| Materials Science | Component for self-assembling biomaterials. | Chloro-substituent can modulate π-π stacking interactions, influencing material properties. |
| Agrochemistry | Precursor for novel pesticides or herbicides. | Halogenation can enhance biological activity and metabolic stability. |
Integration into Advanced Biological Probes and Assays for Mechanistic Research
The intrinsic fluorescence of the tryptophan indole ring makes it a natural probe for studying protein structure and dynamics. nih.govacs.org Chemical modification of the indole ring can alter its photophysical properties, leading to the development of novel fluorescent probes with enhanced characteristics.
The introduction of a chlorine atom at the 6-position of the tryptophan ring is expected to influence its electronic properties and, consequently, its fluorescence quantum yield, lifetime, and emission wavelength. This "heavy atom effect" could potentially lead to probes with red-shifted emission spectra, which is advantageous for minimizing background fluorescence from native tryptophans in biological systems. acs.org Furthermore, the sensitivity of the fluorescence of halogenated tryptophans to the local microenvironment could be exploited to develop sensitive probes for detecting changes in protein conformation, ligand binding, or protein-protein interactions. nih.gov
This compound can be incorporated into peptides and proteins using solid-phase peptide synthesis or, potentially, through genetic code expansion techniques. nih.gov Once incorporated, these modified biomolecules can be used in a variety of assays to investigate biological mechanisms at the molecular level. For example, they could be used in fluorescence resonance energy transfer (FRET) experiments to measure distances within or between proteins. The unique spectral properties of 6-chlorotryptophan could allow for the design of novel FRET pairs.
Moreover, the chlorine atom can serve as a unique spectroscopic handle for other techniques, such as nuclear magnetic resonance (NMR) spectroscopy. While not as common as fluorine-19 NMR, chlorine NMR could potentially provide valuable information about the local environment and dynamics of the labeled residue.
Table 3: Potential of this compound in Biological Probes and Assays
| Technique | Application | Potential Advantage |
| Fluorescence Spectroscopy | Probing protein structure and dynamics. | Red-shifted emission, sensitivity to local environment. |
| FRET Assays | Measuring intramolecular and intermolecular distances. | Potential for novel FRET pairs with unique spectral properties. |
| NMR Spectroscopy | Characterizing local environment and dynamics. | Chlorine atom as a potential, albeit less common, spectroscopic handle. |
Q & A
Q. What are the established synthetic routes for Boc-6-chloro-D-tryptophan, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Chlorination : Introducing chlorine at the 6-position of the indole ring using electrophilic substitution (e.g., N-chlorosuccinimide in DMF) .
- Boc Protection : tert-Butoxycarbonyl (Boc) protection of the amino group to prevent undesired side reactions during coupling. Reaction conditions (temperature, solvent, and catalyst) significantly affect yield. For example, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF improves efficiency .
- Purification : Reverse-phase HPLC or column chromatography ensures purity (>95% by HPLC), with trifluoroacetic acid (TFA) often used for Boc deprotection .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regioselective chlorination (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₆H₁₉ClN₂O₄; [M+H]⁺ = 339.12) .
- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) verifies enantiomeric purity (D-configuration), critical for pharmacological studies .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Answer:
- Storage : Stable at -20°C in inert, anhydrous environments. Moisture and light exposure degrade the Boc group, necessitating desiccants and amber vials .
- Experimental Conditions : Acidic conditions (e.g., TFA in peptide synthesis) cleave the Boc group, while basic conditions (pH >9) may hydrolyze the indole chlorine. Stability assays (e.g., accelerated degradation studies with HPLC monitoring) are recommended .
Advanced Research Questions
Q. What role does the 6-chloro substitution play in the biological activity of this compound compared to non-chlorinated analogs?
Answer:
- Structure-Activity Relationship (SAR) : The 6-chloro group enhances lipophilicity and receptor binding affinity, particularly in serotoninergic systems. Comparative assays (e.g., radioligand binding studies on 5-HT receptors) quantify potency differences .
- In Vitro Models : Use HEK-293 cells expressing human serotonin transporters (SERT) to assess uptake inhibition. Chlorinated analogs often show higher IC₅₀ values due to steric and electronic effects .
Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for this compound across studies?
Answer:
- Methodological Harmonization : Standardize assay conditions (e.g., buffer pH, enzyme source, and substrate concentration). For example, conflicting tryptophan hydroxylase inhibition data may stem from variations in cofactor (Fe²⁺/tetrahydrobiopterin) availability .
- Meta-Analysis : Systematically review datasets using tools like PRISMA to identify confounding variables (e.g., enantiomeric impurities in older studies) .
Q. What strategies optimize this compound’s enantiomeric purity for chiral peptide synthesis?
Answer:
Q. How does the Boc-protecting group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Answer:
- Orthogonality : Boc groups are acid-labile, enabling selective deprotection without disrupting other protecting groups (e.g., Fmoc). This is critical for synthesizing peptides with multiple post-translational modifications .
- Side Reactions : Overexposure to TFA can lead to tert-butyl cation formation, which alkylates aromatic residues. Mitigate this by optimizing deprotection time (e.g., 30 min in 50% TFA/DCM) .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are F easible (e.g., access to chiral columns), I nteresting (e.g., novel SAR insights), N ovel (addressing literature gaps in chlorinated tryptophan analogs), E thical (non-commercial focus), and R elevant (e.g., neuropharmacology applications) .
- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (this compound), C omparison (non-chlorinated analogs), and O utcomes (binding affinity, inhibitory potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
